

Palmitic Acid-d4: A Comprehensive Safety and Handling Guide for Researchers

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Compound of Interest

Compound Name: *Palmitic acid-d4*

Cat. No.: *B3044209*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety data sheet (SDS) information for **Palmitic acid-d4**. The following sections detail the chemical and physical properties, hazard identification, handling and storage procedures, and relevant experimental safety protocols. All quantitative data is summarized in structured tables for ease of reference, and a logical workflow for safe handling is presented in a diagram.

Section 1: Chemical and Physical Properties

Palmitic acid-d4 is a deuterated form of palmitic acid, a common saturated fatty acid. The substitution of hydrogen with deuterium atoms is a valuable tool in metabolic research and drug development, allowing for the tracing of metabolic pathways. While the chemical reactivity of **Palmitic acid-d4** is nearly identical to its non-deuterated counterpart, its use in sensitive analytical techniques necessitates a thorough understanding of its safety profile.

Property	Value	Reference
Molecular Formula	C ₁₆ D ₄ H ₂₈ O ₂	[1]
Molecular Weight	260.45 g/mol	[2][3]
CAS Number	75736-49-1	[3][4][5]
Appearance	White solid	[1]
Melting Point	63-64 °C	[6]
Boiling Point	351.5 °C	[7]
Flash Point	206 °C	[7]
Solubility	Soluble in Ethanol (≥ 30 mg/mL), DMSO (≥ 20 mg/mL), and DMF (≥ 20 mg/mL).[5]	
Storage Temperature	Store at room temperature away from light and moisture. [3] For long-term storage in solvent, -80°C for 6 months or -20°C for 1 month is recommended.[5]	

Section 2: Hazard Identification and Safety Data

Palmitic acid-d4 is classified as a hazardous substance. The following tables summarize its GHS classification and associated precautionary statements. It is important to note that while specific toxicity data for the deuterated form is limited, the safety profile is considered comparable to that of unlabeled palmitic acid.

GHS Classification[4]

Classification	Category	Hazard Statement Code
Acute Toxicity, Oral	4	H302
Skin Corrosion/Irritation	2	H315
Serious Eye Damage/Eye Irritation	2A	H319
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)	3	H335

Hazard and Precautionary Statements[[4](#)]

Type	Code	Statement
Hazard	H302	Harmful if swallowed.
H315	Causes skin irritation.	
H319	Causes serious eye irritation.	
H335	May cause respiratory irritation.	
Precautionary (Prevention)	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.
P264	Wash hands thoroughly after handling.	
P270	Do not eat, drink or smoke when using this product.	
P271	Use only outdoors or in a well-ventilated area.	
P280	Wear protective gloves/protective clothing/eye protection/face protection.	
Precautionary (Response)	P302+P352	IF ON SKIN: Wash with plenty of soap and water.
P304+P340	IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.	
P330	Rinse mouth.	
P362+P364	Take off contaminated clothing and wash it before reuse.	

Section 3: Experimental Protocols for Safety Assessment

The hazard classifications of **Palmitic acid-d4** are based on experimental data. The following are representative methodologies for key safety-related experiments.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is designed to assess the median lethal dose (LD50) of a substance after a single oral administration.

Methodology:

- Animal Model: Healthy, young adult rats of a single sex (typically females) are used.[\[8\]](#)
- Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.[\[8\]](#)
- Fasting: Animals are fasted (food, but not water, withheld) for at least 16 hours prior to administration of the test substance.[\[8\]](#)
- Dose Administration: The test substance is administered orally by gavage in a stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[\[9\]](#) Dosing is initiated at a level expected to cause some signs of toxicity without mortality.
- Observation: Animals are observed for mortality and clinical signs of toxicity several times on the day of administration and at least once daily thereafter for 14 days.[\[8\]](#) Body weight is recorded weekly.[\[8\]](#)
- Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.[\[8\]](#)
- Endpoint: The LD50 is determined based on the dose at which mortality is observed. For palmitic acid, the oral LD50 in rats is >5,000 mg/kg.[\[10\]](#)

In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test - OECD 439

This in vitro method uses a three-dimensional reconstructed human epidermis model to assess the skin irritation potential of a chemical.

Methodology:

- **Test System:** A commercially available Reconstructed Human Epidermis (RhE) model, such as EpiDerm™ or EPISKIN™, is used.
- **Preparation:** The RhE tissues are pre-incubated in a defined culture medium.
- **Test Substance Application:** A defined amount of the test substance is applied topically to the surface of the RhE tissue.
- **Exposure:** The exposure time is standardized, for example, 60 minutes for the EpiDerm™ model.[\[11\]](#)
- **Rinsing and Post-Incubation:** After exposure, the test substance is thoroughly rinsed off, and the tissues are incubated for a further period (e.g., 42 hours).
- **Viability Assessment:** Cell viability is determined using the MTT assay.[\[11\]](#) In this assay, the yellow tetrazolium salt MTT is reduced to a purple formazan product by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the optical density.
- **Classification:** A chemical is classified as an irritant if the tissue viability is reduced below 50% of the negative control.[\[11\]](#)

In Vitro Eye Irritation - Bovine Corneal Opacity and Permeability (BCOP) Test - OECD 437

The BCOP assay is an in vitro method that uses corneas from cattle to evaluate the potential of a substance to cause severe eye damage.

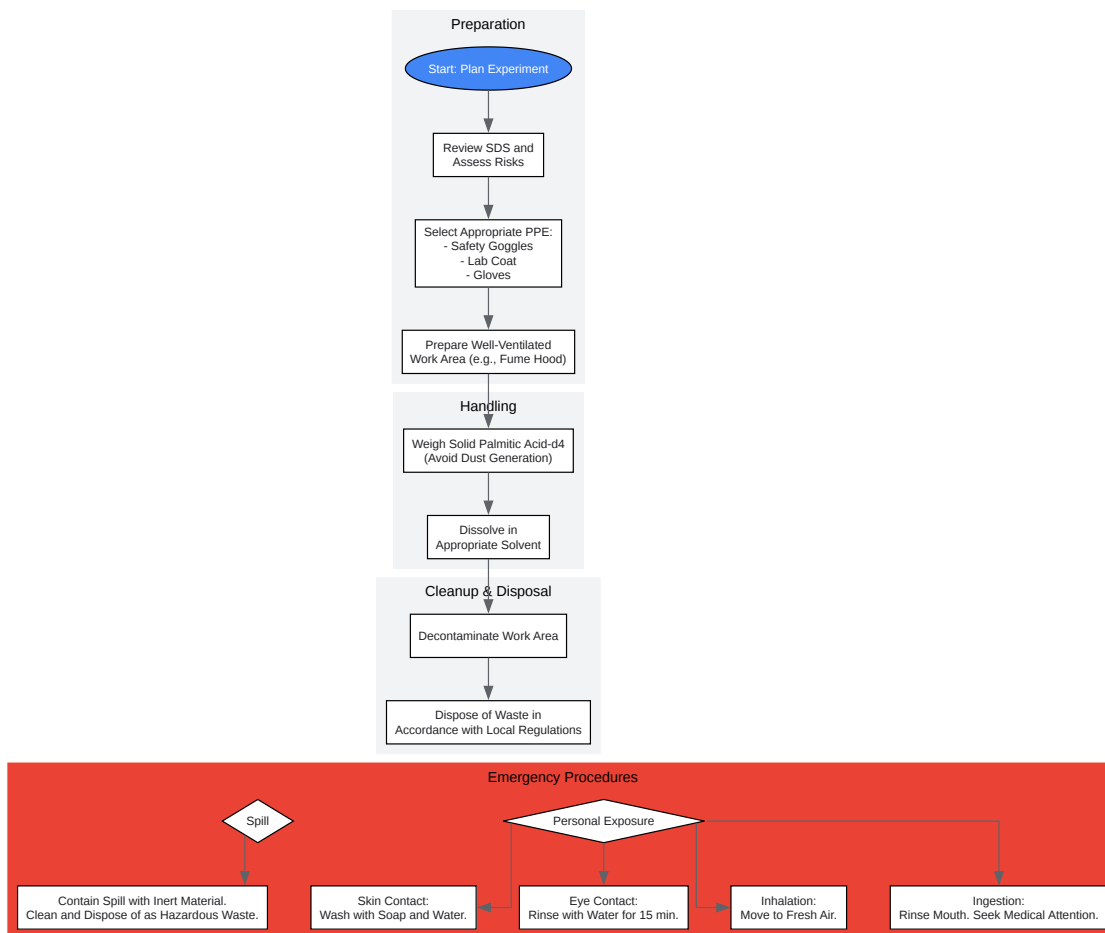
Methodology:

- **Test System:** Freshly isolated bovine corneas are mounted in a specialized holder.
- **Test Substance Application:** The test substance is applied to the epithelial surface of the cornea for a defined exposure period.
- **Observation:** The cornea is observed for opacity (cloudiness) and permeability to a fluorescent dye (sodium fluorescein).
- **Measurement:** Opacity is measured using an opacitometer, and permeability is measured with a spectrophotometer.
- **Calculation:** An in vitro irritancy score is calculated based on the opacity and permeability values.
- **Classification:** The score is used to classify the substance's potential for causing serious eye damage.

Section 4: Safe Handling and Emergency Procedures Workflow

The following diagram illustrates a logical workflow for the safe handling of **Palmitic acid-d4** in a laboratory setting.

Workflow for Safe Handling of Palmitic Acid-d4

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- To cite this document: BenchChem. [Palmitic Acid-d4: A Comprehensive Safety and Handling Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3044209#palmitic-acid-d4-safety-data-sheet-sds-information>]

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